![molecular formula C15H26N2O5 B3215683 Boc-Glu(Pip)-OH CAS No. 116596-43-1](/img/structure/B3215683.png)
Boc-Glu(Pip)-OH
Overview
Description
“Boc-Glu(Pip)-OH” is a derivative of the amino acid glutamic acid . It is used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to create unique peptides containing glutamate tert-butyl ester residues . It is also used in the synthesis of certain pharmaceuticals .
Synthesis Analysis
“Boc-Glu(Pip)-OH” is used as a building block in the synthesis of peptide-based inhibitors . It is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .Molecular Structure Analysis
The molecular formula of “Boc-Glu(Pip)-OH” is C14H25NO6 . The molecular weight is 303.35 g/mol . The structure of the molecule includes a glutamic acid backbone with a tert-butyl ester (OtBu) group attached .Chemical Reactions Analysis
“Boc-Glu(Pip)-OH” is used in chemical reactions as a building block for peptide synthesis . It is particularly useful in reactions where a glutamate tert-butyl ester residue is required .Physical And Chemical Properties Analysis
“Boc-Glu(Pip)-OH” is a white to off-white solid . It has a melting point of 111.0 to 115.0 °C and a predicted boiling point of 449.8±40.0 °C . The density is predicted to be 1.121±0.06 g/cm3 . It is soluble in dimethyl formamide .Safety and Hazards
Future Directions
“Boc-Glu(Pip)-OH” continues to be a valuable tool in the field of peptide synthesis, particularly in the creation of unique peptides for research and pharmaceutical applications . Its use in the synthesis of peptide-based inhibitors suggests potential future applications in the development of new therapeutics .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-piperidin-1-ylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)16-11(13(19)20)7-8-12(18)17-9-5-4-6-10-17/h11H,4-10H2,1-3H3,(H,16,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMYMQGGFFEBPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu(Pip)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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